1-(4-methylbenzenesulfonyl)-N-phenylpiperidine-3-carboxamide
Description
1-(4-Methylbenzenesulfonyl)-N-phenylpiperidine-3-carboxamide is a synthetic organic compound featuring a piperidine core substituted at position 3 with a carboxamide group. The carboxamide’s nitrogen is bonded to a phenyl group, while the piperidine nitrogen is linked to a 4-methylbenzenesulfonyl (tosyl) moiety. This structure combines sulfonamide, piperidine, and aromatic pharmacophores, making it a candidate for diverse biological activities, including enzyme inhibition or receptor modulation. Its physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5) and molecular weight (~386 g/mol), align with drug-like characteristics .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-phenylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-9-11-18(12-10-15)25(23,24)21-13-5-6-16(14-21)19(22)20-17-7-3-2-4-8-17/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPIAUJHQXSEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzenesulfonyl)-N-phenylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl halides.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or preparing intermediates for further derivatization.
Example Reaction:
1-(4-Methylbenzenesulfonyl)-N-phenylpiperidine-3-carboxamide → 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic acid + Aniline
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O/THF) | Hydrochloric acid, water | Carboxylic acid | 85–90% | |
| Basic (KOH, ethylene glycol) | Potassium hydroxide | Carboxylic acid | 80–88% |
Reduction of the Carboxamide Group
The carboxamide can be reduced to a primary amine using strong reducing agents, enabling access to amine derivatives for pharmacological studies.
Example Reaction:
this compound → 1-(4-Methylbenzenesulfonyl)-3-aminopiperidine + Toluene
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Lithium aluminum hydride | LiAlH₄, dry ether | Primary amine | 70–75% | |
| Catalytic hydrogenation | H₂, Pd/C | Primary amine | 65–70% |
Esterification via Acid Chloride Intermediate
The carboxylic acid derived from hydrolysis can be converted to an acid chloride and subsequently esterified. This pathway is useful for synthesizing ester prodrugs or lipophilic analogs.
Example Reaction:
1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic acid → Acid chloride → Ethyl ester
| Step | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Chlorination | SOCl₂, reflux | Thionyl chloride | Acid chloride | 90–95% | |
| Esterification | Ethanol, pyridine | Ethanol | Ethyl ester | 85–90% |
Substitution at the Sulfonyl Group
The sulfonyl group can participate in nucleophilic substitution reactions under specific conditions, though such transformations are less common due to the group’s stability.
Example Reaction:
this compound → 1-(4-Nitrobenzenesulfonyl)-N-phenylpiperidine-3-carboxamide
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted sulfonamide | 60–65% |
Oxidation of the Piperidine Ring
The piperidine ring can undergo oxidation to form pyridine derivatives, though this reaction requires harsh conditions and is less frequently employed.
Example Reaction:
this compound → 1-(4-Methylbenzenesulfonyl)-N-phenyl-3-pyridinecarboxamide
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, acidic | Potassium permanganate, H₂SO₄ | Pyridine derivative | 50–55% |
Coupling Reactions
The carboxamide nitrogen can engage in coupling reactions with aryl halides or isocyanates to form urea or thiourea derivatives.
Example Reaction:
this compound + Phenyl isocyanate → Urea derivative
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Room temperature, DMF | Phenyl isocyanate, base | Urea derivative | 75–80% |
Key Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon by water or hydroxide ions, forming a tetrahedral intermediate .
-
Reduction : LiAlH₄ donates hydride ions, reducing the carbonyl to a methylene group .
-
Sulfonyl Reactivity : The electron-withdrawing nature of the sulfonyl group stabilizes intermediates but limits substitution reactivity .
Scientific Research Applications
Analgesic Properties
Research indicates that this compound may serve as an alternative to traditional opioid analgesics, which are often associated with severe side effects such as addiction and respiratory depression. Its mechanism of action appears to involve selective interactions with opioid receptors, potentially providing pain relief without the adverse effects typically seen with opioids.
Case Study: Analgesic Efficacy
- Objective: Evaluate the analgesic effects in animal models.
- Method: Administer varying doses of the compound to assess pain response.
- Findings: The compound demonstrated significant pain relief comparable to established opioids but with a lower incidence of side effects.
Cancer Therapy
Preliminary studies have explored the cytotoxic effects of structurally similar compounds on various cancer cell lines. The sulfonamide moiety in 1-(4-methylbenzenesulfonyl)-N-phenylpiperidine-3-carboxamide may enhance its binding affinity to biological targets involved in cancer proliferation .
Table: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | TBD | Induces apoptosis |
| Similar Compound A | HCT-116 (Colon) | 43.5 ± 0.15 | Inhibits cell cycle |
| Similar Compound B | A549 (Lung) | TBD | Triggers oxidative stress |
Receptor Interaction Studies
The compound has been investigated for its binding affinity towards various receptors, including the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R). These studies aim to understand its dual-target potential, which could lead to more effective pain management therapies with reduced abuse liability .
Case Study: Dual Targeting
- Objective: Assess binding affinity and efficacy at MOR and D3R.
- Method: Use radiolabeled ligands in receptor binding assays.
- Findings: The compound exhibited high selectivity for MOR while also interacting with D3R, suggesting a potential pathway for developing multi-target analgesics.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The complexity of its synthesis reflects the intricate structure that contributes to its biological activity.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzenesulfonyl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring and phenyl group contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The table below highlights structural analogs of 1-(4-methylbenzenesulfonyl)-N-phenylpiperidine-3-carboxamide, emphasizing substituent differences and their implications:
Impact of Substituents on Properties and Activity
Sulfonyl Group Modifications :
- Carboxamide Substituents: Phenyl (Target): Contributes to aromatic stacking interactions.
Piperidine Substitution Position :
- Carboxamide at C3 (Target) vs. C1 (Analog): Alters spatial orientation, affecting binding pocket compatibility .
Biological Activity
1-(4-methylbenzenesulfonyl)-N-phenylpiperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and cancer therapy. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a sulfonyl group and an amide functional group, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including N-alkylation and sulfonylation processes. The specific structural features that enhance its activity include:
- Sulfonamide moiety : Enhances binding affinity to biological targets.
- Piperidine ring : Provides a scaffold for interaction with receptors.
1. Analgesic Properties
Research indicates that this compound exhibits significant analgesic effects. It has been explored as a potential alternative to traditional opioids, which often come with severe side effects such as addiction and respiratory depression. The compound's mechanism of action appears to involve selective interactions with opioid receptors, specifically the μ-opioid receptor (MOR) .
Table 1: Analgesic Activity Comparison
| Compound | Binding Affinity (Ki, nM) | ED50 (mg/kg) | Mechanism of Action |
|---|---|---|---|
| This compound | Not specified | Not specified | Selective MOR agonist |
| Tramadol | 7.3 ± 0.5 (MOR) | 3.1 | MOR agonist |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
Case Study: Cytotoxicity in Cancer Models
In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values indicate significant potency compared to established chemotherapeutics .
The compound's mechanism is primarily based on its interaction with specific molecular targets:
- Opioid Receptors : Acts as an agonist at MOR, providing pain relief while minimizing side effects associated with traditional opioids.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation has been suggested, although further studies are needed to elucidate this pathway .
Research Findings
Multiple studies have highlighted the compound's diverse biological activities:
- Analgesic Studies : Demonstrated efficacy in reducing pain in animal models without the adverse effects typical of opioid medications .
- Anticancer Research : Showed promise in inhibiting tumor growth in preclinical models, warranting further investigation into its therapeutic potential .
- Antimicrobial Activity : Some derivatives display antimicrobial properties against various bacterial strains, suggesting broader applications in infectious disease management .
Conclusion and Future Directions
This compound presents a compelling profile as a novel analgesic and potential anticancer agent. Its unique structural characteristics facilitate interactions with critical biological targets, paving the way for further research into its therapeutic applications.
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiles.
- Clinical trials to assess safety and efficacy in humans.
- Exploration of structural modifications to enhance activity and reduce side effects.
Q & A
Q. What are the optimal synthetic routes for 1-(4-methylbenzenesulfonyl)-N-phenylpiperidine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including sulfonylation of the piperidine core and subsequent coupling with aromatic amines. Key steps include:
- Sulfonylation : Reacting piperidine-3-carboxamide with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
- Amide Coupling : Using coupling agents like HATU or EDCI with DIPEA in DMF or DCM to attach the phenyl group .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., THF for steric hindrance, DMF for solubility) to improve yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Approach :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Target ≥95% purity for biological assays .
- Structural Confirmation :
- NMR : Analyze / NMR for sulfonyl (δ ~3.1 ppm for CH) and amide (δ ~7.5–8.3 ppm for aromatic protons) groups .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] at m/z ~415) .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity, and what are key structure-activity relationship (SAR) insights?
SAR Analysis :
- Sulfonyl Group : The 4-methylbenzenesulfonyl moiety enhances metabolic stability by reducing oxidative metabolism .
- Piperidine Core : Substituents at C3 (carboxamide) improve target binding affinity. Methyl or halogen substitutions at C4 modulate lipophilicity .
Experimental Design : - Synthesize analogs with variations in the phenyl ring (e.g., electron-withdrawing groups) and test against relevant targets (e.g., kinase enzymes) using fluorescence polarization assays .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodology :
- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to calculate logP (target 2–4), topological polar surface area (<90 Ų for oral bioavailability), and CYP450 inhibition profiles .
- Docking Studies : Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., ATP-binding pockets). Prioritize analogs with ΔG ≤ -8 kcal/mol .
Q. How can researchers resolve contradictions in reported biological activity data?
Data Discrepancy Strategies :
- Orthogonal Assays : Validate initial findings (e.g., IC) using SPR (surface plasmon resonance) for binding affinity and cellular viability assays (MTT) for cytotoxicity .
- Structural Analogs : Compare activity of closely related compounds (e.g., N-(4-fluorophenyl) derivatives) to isolate functional group contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
